molecular formula C7H10BrN B13472762 1-(2-Bromoethyl)cyclobutane-1-carbonitrile

1-(2-Bromoethyl)cyclobutane-1-carbonitrile

Cat. No.: B13472762
M. Wt: 188.06 g/mol
InChI Key: HBOLRKSKGBJTQM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)cyclobutane-1-carbonitrile: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a cyclobutane ring with a nitrile group (-CN) attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the bromination of ethylcyclobutane followed by the introduction of a nitrile group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The nitrile group can be introduced using reagents like sodium cyanide (NaCN) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile, 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.

    Reduction: 1-(2-Aminoethyl)cyclobutane-1-carbonitrile.

    Oxidation: 1-(2-Carboxyethyl)cyclobutane-1-carbonitrile.

Scientific Research Applications

Chemistry: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research is ongoing to explore the potential medicinal properties of derivatives of this compound. It may be investigated for its role in drug development and therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitrile group can participate in reduction reactions, leading to the formation of amines. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring.

Comparison with Similar Compounds

    1-(2-Chloroethyl)cyclobutane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.

    1-(2-Iodoethyl)cyclobutane-1-carbonitrile: Similar structure with an iodine atom instead of bromine.

    1-(2-Bromoethyl)cyclopentane-1-carbonitrile: Similar structure with a cyclopentane ring instead of cyclobutane.

Uniqueness: 1-(2-Bromoethyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The cyclobutane ring also contributes to its distinct chemical behavior compared to other cycloalkanes.

Properties

IUPAC Name

1-(2-bromoethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c8-5-4-7(6-9)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOLRKSKGBJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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